

Physicochemical Properties of Methamidophos in Aqueous Solutions: A Technical Guide

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Compound of Interest

Compound Name: Methamidophos

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Methamidophos** in aqueous solutions. The following sections detail quantitative data, experimental protocols for key parameters, and visual representations of its degradation pathway and a typical analytical workflow.

Core Physicochemical Data

Methamidophos (IUPAC name: O,S-dimethyl phosphoramidothioate) is a highly polar organophosphate insecticide.^[1] Its behavior in aqueous environments is dictated by several key physicochemical parameters. A summary of these properties is presented below.

Table 1: Key Physicochemical Properties of Methamidophos

Property	Value	Temperature (°C)	Conditions/Notes	Reference(s)
Water Solubility	> 200 g/L	20	Highly soluble	[2][3]
Miscible	20	[4]		
Octanol-Water Partition Coefficient (log Kow)	-0.8	20	Indicates high hydrophilicity	[2][5]
-0.79	20	[6]		
pKa	-0.58 (Predicted)	[7]		
15.57 (Strongest Acidic)	ChemAxon prediction	[8]		
Vapor Pressure	4.7 mPa	25	[2]	
4.27 mPa	20	[4]		

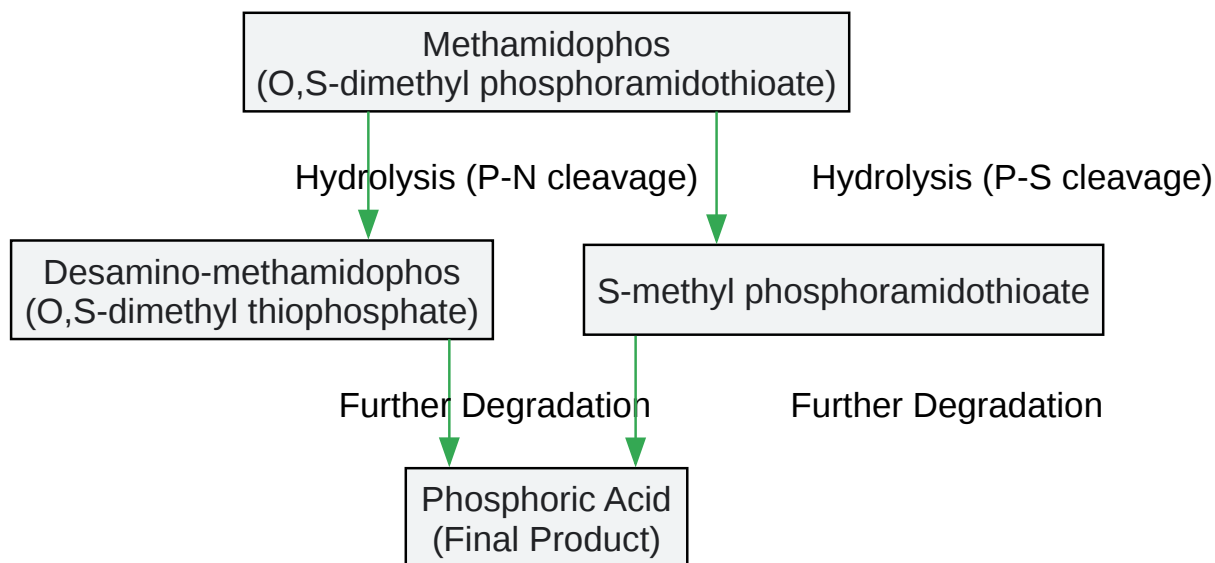
Hydrolysis and Degradation

The stability of **Methamidophos** in aqueous solutions is highly dependent on pH. It is relatively stable in acidic to neutral conditions but hydrolyzes rapidly under alkaline conditions.[5]

Table 2: Hydrolysis Half-life of Methamidophos in Water

pH	Half-life (t1/2)	Temperature (°C)	Reference(s)
4	660 days	Not specified	[9]
5.0	309 days	Not specified	[1][10]
7.0	27 days	25	[4]
7.0	5 days	Not specified	[9]
9.0	3 days	25	[1][4][10]

The primary degradation of **Methamidophos** in aqueous media involves the hydrolysis of the P-N or P-S bonds.[3] The major metabolites identified are S-methyl phosphoramidothioate and desamino-**methamidophos**, with the ultimate degradation product being phosphoric acid.[9][11]



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Hydrolysis pathway of **Methamidophos** in aqueous solution.

Experimental Protocols

The determination of the physicochemical properties of **Methamidophos** follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility: OECD Guideline 105

This guideline details two primary methods for determining water solubility.[12][13]

- Flask Method: Suitable for substances with solubilities above 10-2 g/L, such as **Methamidophos**.
 - An excess amount of the test substance is added to a flask containing purified water.

- The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 hours).
- To ensure saturation, the process is often approached from both undersaturation and supersaturation.
- After equilibration, the solution is centrifuged or filtered to remove undissolved particles.
- The concentration of **Methamidophos** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[\[14\]](#)
- Column Elution Method: Recommended for substances with solubilities below 10-2 g/L.[\[15\]](#)

Octanol-Water Partition Coefficient (log Kow): OECD Guideline 107

This guideline, known as the "Shake Flask Method," is appropriate for substances with a log Kow in the range of -2 to 4.[\[2\]](#)[\[8\]](#)[\[16\]](#)

- High-purity n-octanol and water are mutually saturated by shaking them together, then allowing the phases to separate.
- A specific volume of the n-octanol and aqueous phases are added to a temperature-controlled vessel.
- A stock solution of **Methamidophos** is added, ensuring the concentration does not exceed 0.01 mol/L in either phase.
- The vessel is shaken vigorously until equilibrium is established, after which the phases are separated, typically by centrifugation.[\[17\]](#)
- The concentration of **Methamidophos** in both the n-octanol and water phases is quantified.
- The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (log Kow).

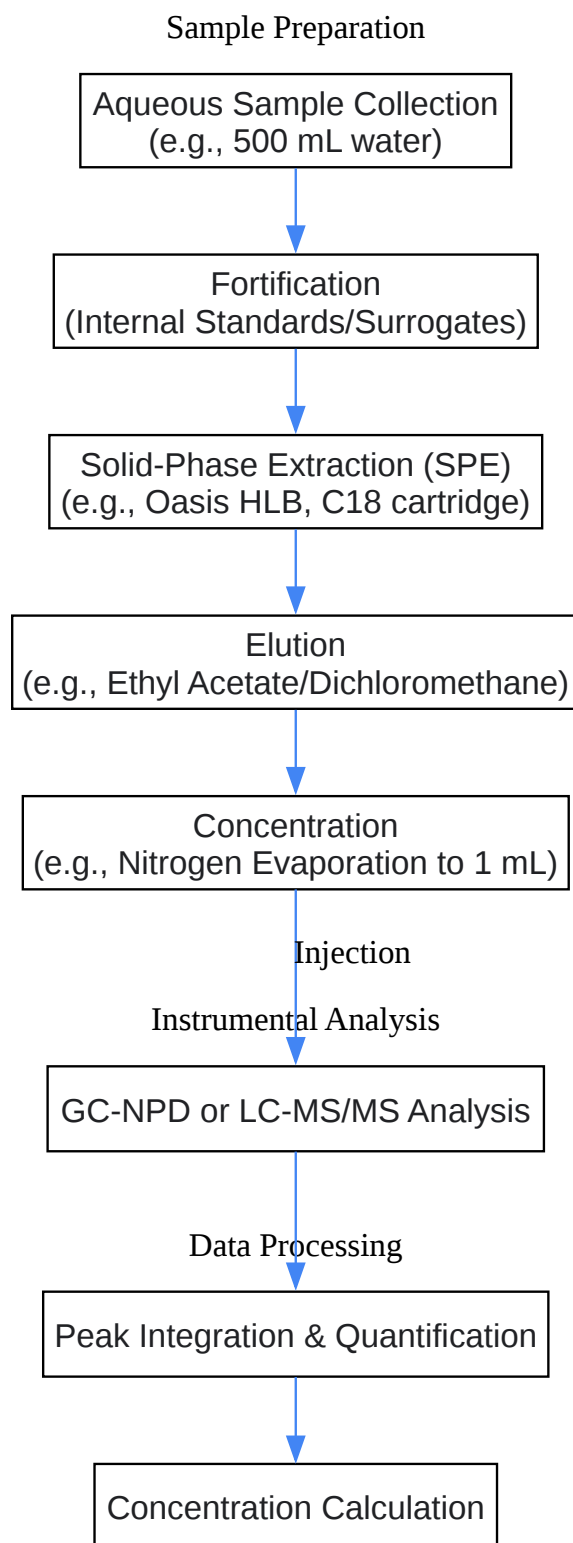
Hydrolysis as a Function of pH: OECD Guideline 111

This method assesses the rate of abiotic hydrolysis in aqueous solutions at environmentally relevant pH levels (4, 7, and 9).[\[5\]](#)[\[6\]](#)[\[18\]](#)

- Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
- A known concentration of the test substance (either unlabeled or radiolabeled for easier tracking) is added to each buffer solution. The concentration should not exceed 0.01 M or half the substance's water solubility.[\[7\]](#)
- The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or lower temperatures for extended studies).[\[19\]](#)
- Samples are taken at specific time intervals and analyzed for the remaining concentration of the parent compound (**Methamidophos**) and the formation of degradation products.
- The rate of hydrolysis is determined by plotting the concentration of **Methamidophos** versus time. The half-life ($t_{1/2}$) is then calculated for each pH value, assuming first-order kinetics.

Analytical Determination Workflow

The quantification of **Methamidophos** in aqueous samples is crucial for both property determination and environmental monitoring. Due to its polarity, methods often involve Solid-Phase Extraction (SPE) followed by chromatographic analysis.[\[9\]](#) A generalized workflow is presented below.



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- To cite this document: BenchChem. [Physicochemical Properties of Methamidophos in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033315#physicochemical-properties-of-methamidophos-in-aqueous-solutions]

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